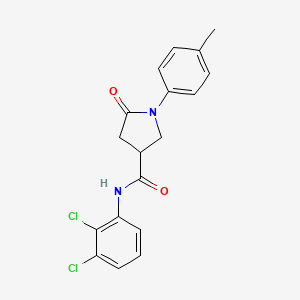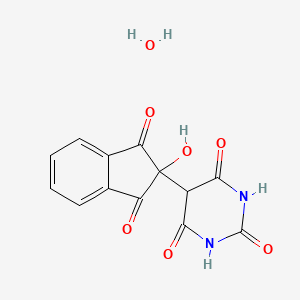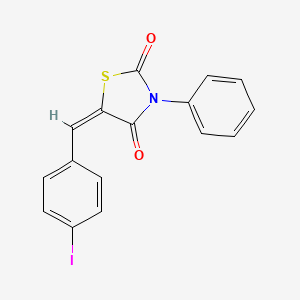![molecular formula C17H19ClO3 B5035175 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as SR9009, is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.
Mecanismo De Acción
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene works by binding to a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm. By activating Rev-erbα, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
In addition to its metabolic effects, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been shown to have a number of other biochemical and physiological effects. These include increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene in lab experiments is its ability to improve metabolic function and energy metabolism, which can be useful for studying conditions such as obesity and diabetes. However, one limitation is that its effects may be species-specific, meaning that results obtained in animal models may not necessarily translate to humans.
Direcciones Futuras
There are a number of potential future directions for research on 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene. These include investigating its potential therapeutic applications in humans, exploring its effects on other aspects of metabolism such as lipid metabolism, and developing more potent and selective compounds based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene and its effects on different tissues and organs in the body.
Métodos De Síntesis
The synthesis of 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene involves a multi-step process that begins with the reaction of 3-chlorophenol with butyl bromide to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 2-methoxybenzaldehyde to form the final product, 1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its ability to improve metabolic function, with studies showing that it can increase energy expenditure and improve glucose tolerance in animal models.
Propiedades
IUPAC Name |
1-chloro-3-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-9-2-3-10-17(16)21-12-5-4-11-20-15-8-6-7-14(18)13-15/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZSSGLZCOLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)

![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)

![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)